4-Fluorobenzo[d]isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.
The compound can be synthesized through various chemical reactions, often involving the modification of existing isoxazole derivatives. The synthesis methods typically utilize starting materials such as carboxylic acids and halogenated compounds, which undergo cyclization and other transformations to yield the desired product.
4-Fluorobenzo[d]isoxazole-3-carboxylic acid is classified as an aromatic heterocycle due to the presence of a benzene ring fused with an isoxazole ring. Its chemical formula is , and it has a molecular weight of approximately 207.16 g/mol.
The synthesis of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields. For example, reactions may be conducted at elevated temperatures (e.g., 80°C) in solvents like dichloroethane or dimethylformamide.
The molecular structure of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid features a fused ring system comprising a benzene ring and an isoxazole ring. The presence of the fluorine atom at the para position on the benzene ring influences both the electronic properties and reactivity of the compound.
4-Fluorobenzo[d]isoxazole-3-carboxylic acid can participate in various chemical reactions:
The reactivity of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid can be attributed to both its functional groups and the electron-withdrawing effect of the fluorine atom, which enhances electrophilicity in reactions.
In biological contexts, compounds like 4-Fluorobenzo[d]isoxazole-3-carboxylic acid may exhibit mechanisms involving enzyme inhibition or modulation of cellular pathways. The specific mechanism often depends on the target biological system and the interactions facilitated by its functional groups.
Research indicates that derivatives of isoxazoles can interact with various biological targets, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
4-Fluorobenzo[d]isoxazole-3-carboxylic acid has potential applications in:
4-Fluorobenzo[d]isoxazole-3-carboxylic acid represents a strategically engineered molecular scaffold combining three pharmacologically significant elements: a benzo[d]isoxazole core, a carboxylic acid functionality, and a fluorine atom at the C4 position. This trifecta of structural features confers unique physicochemical properties and target-binding capabilities that have positioned this chemotype as a valuable building block in modern drug discovery. The benzo[d]isoxazole moiety provides metabolic stability and π-stacking capabilities, while the carboxylic acid group enables critical hydrogen bonding interactions with biological targets and modulates solubility [7]. The fluorine atom, strategically positioned at C4, influences electron distribution, lipophilicity, and bioavailability through its strong electron-withdrawing effects and capacity to engage in orthogonal bonding interactions [3]. This molecular architecture has demonstrated particular utility in the development of enzyme inhibitors targeting bacterial virulence factors and resistance mechanisms, especially within the context of antimicrobial resistance (AMR) where novel chemotherapeutic strategies are urgently needed [1]. The compound's significance is further amplified by its potential to overcome permeability limitations observed in earlier cysteine biosynthesis inhibitors, making it a promising candidate for addressing persistent bacterial infections and antimicrobial resistance challenges [1] [7].
Fluorinated isoxazole derivatives constitute a privileged scaffold in medicinal chemistry due to their enhanced metabolic stability, improved membrane permeability, and optimized binding affinities toward biological targets. The strategic incorporation of fluorine into isoxazole systems, particularly at the C4 position of benzo[d]isoxazole derivatives, significantly alters electronic distribution while maintaining favorable steric parameters. This modification enhances dipole moments and creates orthogonal dipoles that facilitate specific interactions with target proteins [3]. The fluorine atom's strong electron-withdrawing nature reduces the pKa of adjacent carboxylic acid groups, enhancing their capacity to form ionic bonds with basic amino acid residues in enzyme active sites [7]. This electronic modulation is particularly valuable in the design of enzyme inhibitors targeting bacterial amino acid biosynthesis pathways, such as cysteine biosynthesis, which is absent in mammals and therefore represents an attractive target for selective antibacterial agents [1].
Table 1: Clinically Approved Drugs Containing Fluorinated Isoxazole Motifs
Drug Name | Therapeutic Class | Fluoro-isoxazole Structure | Target/Mechanism |
---|---|---|---|
Sulfamethoxazole | Antibiotic | 5-Methyl-3-(4-fluorophenyl)isoxazole | Dihydropteroate synthase inhibition |
Parecoxib | COX-2 Inhibitor | 5-(4-Fluorophenyl)-3-(propylsulfonyl)isoxazole | Selective cyclooxygenase-2 inhibition |
Leflunomide | Immunosuppressant | 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Dihydroorotate dehydrogenase inhibition |
Mefloquine-Isoxazole Hybrids* | Antitubercular (Clinical) | 5-(4-Fluorophenyl)-3-carboxylic acid esters | Mycobacterium tuberculosis growth inhibition |
Beyond antibacterial applications, fluorinated isoxazoles demonstrate remarkable structural versatility in addressing diverse therapeutic targets. The 5-(4-fluorophenyl)isoxazole-3-carboxylic acid framework (CAS: 33282-24-5) exemplifies this adaptability, serving as a precursor for ester and amide derivatives with enhanced cell penetration capabilities [6]. This structural flexibility enables medicinal chemists to fine-tune physicochemical properties while maintaining the core pharmacophore responsible for target engagement. The presence of the fluorine atom significantly influences the molecule's conformation through gauche effects and modulates intermolecular interactions via fluorine's unique capacity for multipolar bonding [3]. These characteristics collectively contribute to the privileged status of fluorinated isoxazoles in addressing challenging drug discovery targets, particularly those involving protein-protein interactions and allosteric binding sites that demand precise molecular recognition elements [5] [6].
The benzo[d]isoxazole-3-carboxylic acid scaffold exhibits distinctive three-dimensional topography that enables unique binding modalities to allosteric sites, particularly within bacterial enzyme targets. The planar aromatic system facilitates π-stacking interactions with hydrophobic enzyme pockets, while the fused bicyclic structure provides conformational rigidity that reduces entropy penalties upon binding [1]. The carboxylic acid functionality serves as a versatile pharmacophoric element, capable of forming salt bridges with arginine or lysine residues, coordinating metal ions in metalloenzyme active sites, and participating in hydrogen-bonding networks [7]. This combination of features is particularly advantageous for targeting protein-protein interaction interfaces and regulatory sites that are less conserved than catalytic centers, potentially offering enhanced selectivity profiles [1].
In the context of bacterial cysteine biosynthesis, benzo[d]isoxazole derivatives demonstrate significant potential as inhibitors of serine acetyltransferase (SAT), the rate-limiting enzyme in L-cysteine biosynthesis. SAT functions as a dodecameric complex with conformational flexibility that creates challenging targeting constraints [1]. Molecular modeling studies indicate that 4-fluorobenzo[d]isoxazole-3-carboxylic acid derivatives occupy a unique binding niche at the acetyl-CoA interface, with the fluorine atom positioned to engage in orthogonal interactions with backbone carbonyl groups and the carboxylic acid forming critical hydrogen bonds with Arg76 and Tyr73 residues [1] [3]. This binding mode competitively displaces the natural co-substrate acetyl-CoA (Ki = 64 ± 12 μM for early analogs), effectively shutting down the rate-limiting step of cysteine biosynthesis [1]. The structural integrity of the benzo[d]isoxazole core appears essential for maintaining this binding orientation, as demonstrated by significant activity loss in ring-opened analogs.
Table 2: Structure-Activity Relationship of Benzo[d]Isoxazole Derivatives Against SAT
Position | Electron-Withdrawing Group | Electron-Donating Group | Enzyme Inhibition (% at 1mM) | Ki (μM) | Binding Interactions |
---|---|---|---|---|---|
C4 | F (Reference) | H | 40-45% | 64 ± 12 | Orthogonal dipolar contacts |
C4 | Cl | OCH₃ | 32% | >200 | Reduced hydrophobic complementarity |
C6 | F | H | 38% | >100 | Suboptimal positioning for H-bonding |
C5 | CO₂CH₃ | H | 51% | 42 ± 8 | Enhanced hydrophobic enclosure |
C3 | CONH₂ | CO₂H | 22% | >500 | Loss of critical ionic interaction |
The strategic value of this chemotype extends beyond direct enzyme inhibition to include disruption of bacterial stress response pathways. Pathogens such as Salmonella typhimurium and Mycobacterium tuberculosis rely on cysteine-derived antioxidants like mycothiol to counteract oxidative bursts within macrophages during infection [1] [5]. By depleting intracellular cysteine pools through SAT inhibition, 4-fluorobenzo[d]isoxazole-3-carboxylic acid derivatives indirectly sensitize bacteria to host immune defenses and conventional antibiotics. This dual mechanism—direct enzyme inhibition and disruption of bacterial adaptive responses—underpins the significant interest in this scaffold for addressing antimicrobial resistance. Recent work has demonstrated potentiation effects when these inhibitors are combined with colistin against Gram-negative pathogens, suggesting potential adjuvant applications that extend the therapeutic lifespan of last-resort antibiotics [1].
The positional isomerism of fluorine substitution on the benzo[d]isoxazole scaffold significantly influences molecular properties, target engagement, and biological activity. Comparative molecular field analysis (CoMFA) studies reveal distinct electronic and steric consequences of 4-fluoro versus 6-fluoro substitution patterns that translate to marked differences in target affinity and cellular activity. The 4-fluoro isomer (4-fluorobenzo[d]isoxazole-3-carboxylic acid) displays optimized electrostatic potential alignment with the polar region of the SAT acetyl-CoA binding pocket, while the 6-fluoro analog (CAS: 894789-43-6) exhibits suboptimal dipole orientation that reduces binding complementarity [3]. This divergence stems from the asymmetric electron-withdrawing effects of the isoxazole ring, which creates differential charge distribution at the C4 and C6 positions [2].
Physicochemical characterization highlights critical differences between the isomers that influence drug-like properties. The 4-fluoro derivative demonstrates a lower calculated logP value (cLogP = 1.8) compared to its 6-fluoro counterpart (cLogP = 2.1), reflecting altered charge distribution around the carboxylic acid group that affects solvation [3]. This difference translates to improved aqueous solubility for the 4-fluoro isomer (2.8 mg/mL vs. 1.9 mg/mL for the 6-fluoro analog), a critical parameter for achieving sufficient cytoplasmic concentrations in Gram-negative pathogens. Both isomers share similar acid dissociation constants (pKa ≈ 3.1-3.3) due to the strong electron-withdrawing influence of the isoxazole ring, but the 4-fluoro derivative exhibits greater metabolic stability in microsomal assays, retaining 78% of parent compound after 30 minutes compared to 62% for the 6-fluoro isomer [3].
Table 3: Comparative Properties of Fluoro-Substituted Benzo[d]Isoxazole-3-carboxylic Acid Isomers
Property | 4-Fluoro Isomer | 6-Fluoro Isomer | Biological Significance |
---|---|---|---|
Molecular Weight | 181.12 g/mol | 181.12 g/mol | Isobaric but distinct spatial properties |
Canonical SMILES | O=C(O)c1noc2cc(F)ccc12 [6-F] | O=C(O)c1noc2ccc(F)cc12 [4-F] | Different ring atom connectivity |
Dipole Moment | 5.2 Debye | 4.7 Debye | Enhanced electrostatic interactions for 4-F |
cLogP | 1.8 | 2.1 | Improved solubility for 4-F isomer |
Aqueous Solubility | 2.8 mg/mL | 1.9 mg/mL | Better formulation potential for 4-F |
pKa | 3.15 ± 0.05 | 3.27 ± 0.03 | Comparable ionization state |
Microsomal Stability (t₁/₂) | 47 min | 28 min | Reduced hepatic clearance for 4-F |
Biological evaluation against drug-resistant Mycobacterium tuberculosis strains reveals striking differences in potency correlated with substitution pattern. The 4-fluorobenzo[d]isoxazole-3-carboxylic acid scaffold, when functionalized as urea derivatives, achieves exceptional potency against both drug-susceptible and drug-resistant strains (MIC = 0.25 µg/mL for optimized 3,4-dichlorophenyl urea variants) [5]. In contrast, analogous derivatives of the 6-fluoro isomer demonstrate significantly reduced activity (MIC > 8 µg/mL). This divergence is attributed to the superior target engagement of the 4-fluoro derivatives with key residues in the SAT active site, particularly Tyr73 and Arg76 [1] [5]. The fluorine position also influences the molecule's conformation relative to the carboxylic acid pharmacophore, with the 4-fluoro substitution allowing optimal vector alignment for interactions with catalytic residues [3]. These findings underscore the critical nature of regioselective fluorination in optimizing antibacterial activity and validate structure-guided design approaches targeting cysteine biosynthesis.
Table 4: Bioactivity Comparison of Fluoro-Substituted Derivatives Against Mycobacterial Strains
Compound Class | 4-Fluoro Derivatives MIC Range (µg/mL) | 6-Fluoro Derivatives MIC Range (µg/mL) | Resistance Index (DR/DS) |
---|---|---|---|
Unsubstituted Carboxylic Acids | 16->64 | 32->64 | Not determined |
Methyl Esters | 2-8 | 8-32 | 1.8-2.5 (4-F) vs 3.2-4.1 (6-F) |
Urea Derivatives | 0.25-4 | 8->32 | 1.2-1.6 (4-F) vs 3.5-4.8 (6-F) |
Thiourea Derivatives | 1-8 | 16->64 | 1.5-2.0 (4-F) vs 3.8-4.5 (6-F) |
Quinoline Hybrids | 0.5-2 | 4-16 | 1.3-1.8 (4-F) vs 2.9-3.7 (6-F) |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1